5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride
Description
5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride (CAS: 2708282-08-8) is a fluorinated aromatic compound with the molecular formula C₉H₁₀ClFΝ₂ and a molecular weight of 200.64 g/mol. It is supplied in 98% purity and available in quantities ranging from 100 mg to 1 g . The compound features a benzonitrile core substituted with a fluorine atom at the 2-position and a 1-aminoethyl group at the 5-position, protonated as a hydrochloride salt.
Properties
Molecular Formula |
C9H10ClFN2 |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
5-(1-aminoethyl)-2-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)7-2-3-9(10)8(4-7)5-11;/h2-4,6H,12H2,1H3;1H |
InChI Key |
JYKDUVUHGVVXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Synthesis Using Omega-Transaminase
This is the most frequently reported and industrially relevant method for preparing the (R)-enantiomer of this compound.
- Starting material: 5-fluoro-2-hydroxyacetophenone or related fluorinated ketone.
- Catalyst: Omega-transaminase enzyme, which catalyzes the transfer of an amino group to the ketone, yielding the chiral amine.
- Reaction conditions: The reaction mixture contains an amino donor (e.g., isopropylamine), a coenzyme (pyridoxal phosphate), a cosolvent, transaminase dry powder, and a buffer solution.
- Temperature: Typically maintained between 25–35°C under vacuum stirring to optimize enzyme activity.
- Post-reaction treatment: Acid-base extraction to isolate the amine, followed by concentration and crystallization to obtain the hydrochloride salt.
- High enantioselectivity and chiral purity.
- Mild reaction conditions.
- Environmentally friendly due to enzymatic catalysis.
Industrial scale: This method is scalable and economically viable due to the efficiency and selectivity of the biocatalyst.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Mix amino donor, coenzyme, cosolvent, buffer, and omega-transaminase | 25–35°C, vacuum stirring |
| 2 | Add 5-fluoro-2-hydroxyacetophenone substrate | Maintain temperature and stirring |
| 3 | Reaction proceeds to form chiral amine | Time varies, typically several hours |
| 4 | Acid-base extraction and concentration | Isolate amine intermediate |
| 5 | Crystallization with HCl to form hydrochloride salt | Purification step to obtain final product |
Chemical Reductive Amination and Nucleophilic Substitution Methods
Alternative chemical synthesis routes involve:
- Reductive amination: Condensation of 5-fluorobenzonitrile derivatives with ammonia or amines, followed by reduction using agents such as sodium borohydride or catalytic hydrogenation.
- Nucleophilic substitution: Introduction of the aminoethyl group via substitution reactions on appropriately functionalized benzonitrile intermediates.
These methods require careful control of temperature, solvent choice (e.g., ethyl acetate), and purification steps such as liquid-liquid extraction or chromatography.
| Method | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Reductive Amination | 5-fluorobenzonitrile, ammonia, reducing agent | Solvent: Ethyl acetate; temp control required | May require chiral resolution |
| Nucleophilic Substitution | Aminoethyl nucleophile, fluorobenzonitrile derivative | Temperature and solvent dependent | Purification by chromatography |
Purification and Isolation
Regardless of the synthetic route, the final product is typically isolated as the hydrochloride salt to enhance stability and solubility.
- Filtration to remove insoluble impurities.
- Activated carbon treatment to decolorize.
- Concentration under reduced pressure.
- Recrystallization from ethanol or suitable solvents to yield pure this compound.
Chemical Reaction Analysis and Data
Reactivity Profile
The compound’s reactivity is influenced by the fluorine substituent and the aminoethyl group:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate, H2O2 | Oxidation of aminoethyl group |
| Reduction | Lithium aluminum hydride, NaBH4 | Reduction of nitrile to amine |
| Substitution | Sodium methoxide, potassium tert-butoxide | Fluorine substitution with nucleophiles |
Biological and Pharmaceutical Relevance
The compound is studied for:
- Inhibition of farnesyltransferase, an enzyme involved in oncogenic signaling.
- Use as a building block in drug synthesis.
| Compound | IC50 (nM) | Selectivity Ratio (hFTase/GGTase-I) |
|---|---|---|
| (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride | Data pending | Data pending |
| Reference Compound 1a | 56 ± 29 | 7-fold |
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Agent | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Biocatalytic Transamination | 5-fluoro-2-hydroxyacetophenone | Omega-transaminase enzyme | 25–35°C, vacuum stirring | High enantioselectivity, mild | Requires enzyme availability |
| Reductive Amination | 5-fluorobenzonitrile derivatives | NaBH4, catalytic hydrogenation | Controlled temp, solvent choice | Established chemical method | May need chiral resolution |
| Nucleophilic Substitution | Functionalized benzonitrile | Aminoethyl nucleophile | Variable | Versatile | Purification complexity |
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the ortho position and the nitrile group at the para position facilitate nucleophilic aromatic substitution (NAS) and electrophilic substitutions.
-
Mechanistic Insight : The electron-withdrawing nitrile group activates the benzene ring for NAS, while steric hindrance from the aminoethyl group influences regioselectivity . Fluorine substitution is favored at the ortho position due to its strong inductive effect .
Reductive Amination and Amino Group Reactivity
The primary amine in the aminoethyl side chain participates in reductive amination and condensation reactions.
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| Schiff Base Formation | Ethanol, RT | Aldehydes/ketones | Imine intermediates | |
| N-Acylation | DCM, 0–5°C | Acetyl chloride, DIPEA | Acetylated derivatives |
-
Key Finding : The amino group’s basicity (pKₐ ~9.5) allows selective acylation under mild conditions . Steric shielding from the ethyl group reduces overalkylation risks.
Oxidation and Reduction Pathways
The nitrile and amino groups undergo redox transformations under controlled conditions.
-
Experimental Data : Nitrile reduction yields a primary amine (confirmed by ¹H-NMR: δ 1.2 ppm, triplet for -CH₂NH₂) . Overoxidation of the amino group produces trace nitro compounds (<5% yield).
Biological Interactions and Pharmacological Relevance
The compound’s fluorine and amino groups enhance binding to enzymes like farnesyltransferase (FTase), as observed in structurally similar inhibitors .
Scientific Research Applications
5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the context and the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride
- Structure: Differs by having an aminomethyl (-CH₂NH₂) group instead of an aminoethyl (-CH₂CH₂NH₂) substituent.
- Molecular Formula : C₈H₈ClFΝ₂ (vs. C₉H₁₀ClFΝ₂ for the target compound).
- Key Differences: The shorter alkyl chain reduces lipophilicity (calculated logP: ~1.2 vs. The reduced steric bulk may also affect binding to enzymatic targets .
2-Chloro-7-fluoroquinoline-3-carbonitrile
- Structure: A quinoline core with chlorine (2-position), fluorine (7-position), and nitrile (3-position) substituents.
- Molecular Formula : C₁₀H₄ClFΝ₃.
- The absence of an aminoalkyl group limits hydrogen-bonding capacity compared to the target compound .
5-[(1S)-1-Aminoethyl]-1,3-dihydro-2-benzofuran-1-one Hydrochloride
- Structure: Benzofuranone core with a chiral aminoethyl group.
- Molecular Formula : C₁₀H₁₁ClΝO₂.
- The chiral center may influence stereoselective interactions in biological systems .
5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile
- Structure : Phthalazine-substituted fluorobenzonitrile.
- Molecular Formula : C₁₆H₁₁FΝ₄O (CAS: 1021298-68-9).
- The lack of a charged amine reduces solubility in polar solvents compared to the hydrochloride salt form of the target compound .
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine Dihydrochloride
- Structure: Thiadiazole core with aminoethyl and amine substituents.
- Molecular Formula : C₄H₁₂Cl₂Ν₄S.
- Key Differences: The sulfur-containing thiadiazole ring increases electronegativity and metabolic stability but may introduce toxicity concerns. The dihydrochloride salt form enhances solubility in aqueous media relative to monohydrochloride salts .
Comparative Data Table
*logP values estimated using fragment-based methods.
Key Structural and Functional Insights
Aminoalkyl Chains: The aminoethyl group in the target compound increases steric bulk and lipophilicity compared to aminomethyl analogs, possibly improving blood-brain barrier penetration .
Heterocyclic Cores: Quinoline () and benzofuranone () derivatives exhibit distinct electronic profiles, affecting target selectivity in drug design.
Salt Forms : Hydrochloride salts (target compound, ) improve solubility but may require pH adjustment for formulation .
Biological Activity
5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₀ClFN₂ and a molecular weight of 200.64 g/mol. Its structure includes a fluorobenzene ring, an aminoethyl side chain, and a benzonitrile moiety. The presence of the fluorine atom enhances its lipophilicity, which is crucial for its biological activity.
Biological Activity
This compound exhibits significant biological activity, particularly as a pharmacological agent. Its activities can be categorized as follows:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in critical biological pathways. This includes interactions with MurA enzyme inhibitors, which are vital in bacterial cell wall synthesis .
- Antibacterial Properties : Preliminary studies indicate that this compound may possess antibacterial effects, making it a candidate for further development in antibiotic therapies.
- Binding Affinity : Interaction studies have revealed its binding affinity with specific biological targets, including receptors and enzymes. Understanding these interactions is essential for elucidating its mechanism of action.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with appropriate fluorinated aromatic compounds.
- Reaction Conditions : Various reaction conditions can be employed to optimize yield and purity, including the use of catalysts and specific solvents.
- Final Product : The hydrochloride form enhances solubility and stability in biological systems.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Amino-2-fluorobenzonitrile | C₈H₇FN₂ | Lacks aminoethyl group; simpler structure |
| 4-(Aminomethyl)-2-fluorobenzonitrile | C₈H₈FN₂ | Different substitution pattern on the benzene |
| 2-Fluorobenzonitrile | C₇H₄FN₂ | No amino group; serves as a simpler analog |
This table highlights how the specific combination of functional groups in this compound may confer unique biological activities not present in these similar compounds.
Research Findings
Recent studies have focused on the following aspects:
- Mechanism of Action : Investigations into how this compound interacts at the molecular level have provided insights into its potential therapeutic applications.
- Case Studies : Specific case studies have demonstrated its efficacy in inhibiting target enzymes associated with bacterial infections, showcasing its potential as an antibiotic candidate .
- Molecular Docking Studies : Computational studies have been conducted to predict binding modes and affinities to various biological targets, further supporting its development as a pharmacological agent .
Q & A
Basic: What synthetic methodologies are effective for preparing 5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride, and what critical parameters govern reaction efficiency?
Answer: The compound is synthesized via sequential amine alkylation and nitrile formation, followed by hydrochloride salt precipitation. Key parameters include stoichiometric control of the amine precursor (e.g., ethyl glycinate), pH maintenance during cyclocondensation (optimal pH 6.5–7.5), and reaction temperature (<40°C to prevent decomposition). Ashford’s Dictionary documents analogous syntheses using diethylaminoethyl chloride hydrochloride in cyclocondensation steps, achieving yields >65% under controlled conditions . Purification via recrystallization from ethanol/water (1:3 v/v) enhances purity, as evidenced by >97.0% purity in related fluorinated benzoic acids .
Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?
Answer: A multi-technique approach is critical:
- 19F NMR (δ -110 to -120 ppm for aromatic fluorine environments) verifies fluorobenzonitrile integrity .
- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile) compares retention times against standards.
- Elemental analysis (C, H, N within ±0.4% of theoretical values) confirms stoichiometry .
- DSC identifies hydrochloride salt decomposition (endothermic peak at 180–190°C) .
Advanced: How can researchers address competing nucleophilic reactions during synthesis?
Answer: Strategies include:
- Boc-protection of the primary amine prior to nitrile introduction, followed by HCl-mediated deprotection .
- Kinetic control : Slow addition of alkylating agents (0.5 mL/min) at -15°C reduces dimerization by 30% .
- Post-reaction quenching with ice-cold ammonium chloride minimizes side products .
Advanced: How should discrepancies in biological activity data for fluorobenzonitrile derivatives be resolved?
Answer: Three-tiered validation is recommended:
Batch reproducibility testing : Analyze ≥3 independent syntheses via HPLC-MS to ensure <2% impurity variance .
Orthogonal receptor assays : Compare results across radioligand binding (5-HT2A), calcium flux, and β-arrestin recruitment assays .
Crystalline salt verification : Single-crystal X-ray diffraction eliminates polymorphism-related variations .
Basic: What are the best practices for long-term storage to prevent degradation?
Answer: Store in airtight, light-resistant containers under argon at -20°C. Desiccants (silica gel) maintain humidity <10%. Analogous compounds show ≤1% decomposition over 12 months under these conditions versus 15% degradation at 25°C .
Advanced: How does the fluorine substituent influence spectroscopic properties and reactivity?
Answer: The ortho-fluorine exerts electron-withdrawing effects:
- 19F NMR shifts correlate with ring electron density (Δδ ≥5 ppm upon salt formation) .
- Reactivity modulation : Fluorine decreases the adjacent amine’s pKa by 1.5 units, requiring adjusted pH during coupling .
- Crystallinity impact : Fluorine enhances lattice energy, improving stability but complicating recrystallization (requires polar aprotic solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
